molecular formula C28H44O B1671047 Ergosterol CAS No. 57-87-4

Ergosterol

Cat. No. B1671047
CAS RN: 57-87-4
M. Wt: 396.6 g/mol
InChI Key: DNVPQKQSNYMLRS-APGDWVJJSA-N
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Description

Ergosterol, also known as provitamin D2, is a member of the steroid family . It is mainly found in some plants and mushrooms and is chemically related to cholesterol . As a major sterol in fungi, it acts as a general elicitor in plants and causes changes in membrane potential, production of reactive oxygen species, and modification of H+ fluxes and sometimes causes expression of phytoalexins .


Synthesis Analysis

Ergosterol biosynthesis is a complex and highly energy-consuming pathway that involves the participation of many enzymes . The biosynthesis of ergosterol can be divided into three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The synthesis of HMG-CoA, catalyzed by HMGR, is a major metabolic checkpoint in ergosterol biosynthesis .


Molecular Structure Analysis

Ergosterol lipids belong to the sterol lipids. Their structure consists of the steroid structure, four linked hydrocarbon rings, to which a characteristic carbon side-chain is attached and two further methyl groups . Like in cholesterol lipids, the steroid structure, the side-chains, and the methyl groups of ergosterol lipids can be modified .


Chemical Reactions Analysis

Ergosterol analysis includes extraction of lipids, saponification, extraction of unsaponifiable matter, and purification of sterols . Chromatographic methods, such as thin layer chromatography, analysis of sterol derivatives by capillary gas chromatography, and gas-liquid chromatography (GLC), have been the most common methods .


Physical And Chemical Properties Analysis

Ergosterol is a white crystalline organic solid of the molecular formula C28H44O belonging to the steroid family . It is found only in fungi and is chemically related to cholesterol . Its molar mass is 396.65 g/mol, melting point is 160 °C, and boiling point is 250 °C .

Scientific Research Applications

Ergosterol Peroxide: Biological Activities

Ergosterol peroxide, derived from medicinal mushrooms, exhibits a wide range of biological effects, including antimicrobial, cytotoxic, and immunosuppressive activities. This compound's multifaceted nature positions it as a promising candidate for drug development, contributing significantly to the health-promoting effects of medicinal mushrooms (Merdivan & Lindequist, 2017).

Valorization from Mushroom Waste

The recovery of ergosterol from mushroom waste presents a sustainable approach to valorize this by-product in food and pharmaceutical industries. Ergosterol, serving as a precursor to vitamin D2, can be efficiently extracted and purified, offering a resource-efficient method to obtain valuable compounds from otherwise discarded materials (Papoutsis et al., 2020).

Ergosterol's Role in Antifungal Agents

Ergosterol's crucial role in the fungal cell membrane makes it a target for azole antifungal agents. The synthesis inhibition of ergosterol by these agents underscores the importance of ergosterol in fungal physiology and the potential of ergosterol-targeting molecules as effective antifungal treatments. This area of research not only enhances our understanding of fungal biology but also contributes to the development of novel antifungal strategies (Teixeira et al., 2022).

Ergosterol in Nutritional Enhancement of Mushrooms

The conversion of ergosterol to vitamin D2 in mushrooms through UV irradiation is a notable application in food science. This process, influenced by drying methods and conditions, highlights ergosterol's potential in enhancing the nutritional value of mushrooms, making them a significant source of vitamin D2 for dietary consumption (Jiang, Zhang, & Mujumdar, 2020).

Future Directions

Ergosterol is not only essential for fungal growth and development but also very important for adaptation to stress in fungi . Ergosterol is also a direct precursor for steroid drugs . The study of sterol metabolism and its regulation is highly relevant due to its wide applications in antifungal treatments, as well as in food and pharmaceutical industries .

properties

IUPAC Name

(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVPQKQSNYMLRS-APGDWVJJSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90878679
Record name Ergosterol
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Molecular Weight

396.6 g/mol
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Physical Description

Solid; Turns yellow on exposure to light and air; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS], Solid
Record name Ergosterol
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Record name Ergosterol
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Boiling Point

250 °C at 0.01 mm Hg
Record name ERGOSTEROL
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Solubility

Slightly soluble in ethanol, ethyl ether, petroleum ether; soluble in benzene, chloroform, One gram dissolves in 660 mL alcohol, in 45 mL boiling alcohol, in 70 mL ether, in 39 mL boiling ether, in 31 mL chloroform., 16 mg/mL
Record name ERGOSTEROL
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Record name Ergosterol
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Density

1.04
Record name ERGOSTEROL
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Mechanism of Action

... A new member of the F-box family, Pof14, which forms a canonical, F-box dependent SCF (Skp1, Cullin, F-box protein) ubiquitin ligase complex /is described/. The Pof14 protein has intrinsic instability that is abolished by inactivation of its Skp1 interaction motif (the F-box), Skp1 or the proteasome, indicating that Pof14 stability is controlled by an autocatalytic mechanism. Pof14 interacts with the squalene synthase Erg9, a key enzyme in ergosterol metabolism, in a membrane-bound complex that does not contain the core SCF components. pof14 transcription is induced by hydrogen peroxide and requires the Pap1 transcription factor and the Sty1 MAP kinase. Pof14 binds to and decreases Erg9 activity in vitro and a pof14 deletion strain quickly loses viability in the presence of hydrogen peroxide due to its inability to repress ergosterol synthesis. A pof14 mutant lacking the F-box and an skp1-3 ts mutant behave as wild type in the presence of oxidant showing that Pof14 function is independent of SCF. This indicates that modulation of ergosterol level plays a key role in adaptation to oxidative stress., The continuous use of triazoles can result in the development of drug resistance. Azole-resistant clinical isolates, spontaneous and induced mutants of Aspergillus fumigatus have been documented. The azoles block the ergosterol biosynthesis pathway by inhibiting the enzyme 14-alpha-demethylase, product of the CYP51. Fungal azole resistance involves both amino acid changes in the target site that alter drug-target interactions and those that decrease net azole accumulation. The reduced intracellular accumulation has also been correlated with overexpression of multidrug resistance (MDR) efflux transporter genes of the ATP-binding cassette (ABC) and the major facilitator superfamily (MFS) classes. About 20 genes are involved in the A. fumigatus ergosterol biosynthesis pathway. There are several duplicated genes in this pathway. Interestingly, erg3 and erg11 showed two copies in A. fumigatus. In general, Aspergillus spp. have proportionally more MFS transporter encoding genes than Saccharomyces cerevisiae, S. pombe, and Neurospora crassa. The drug H+ (12 and 14 spanners) sub-families are also proportionally greater than in the other species. Although the numbers of ABC transporter encoding genes are comparable, again the Aspergillus spp. have more ABC transporters related to multidrug permease than the other fungal species., The human pathogen Candida albicans is responsible for a large proportion of infections in immunocompromised individuals, and the emergence of drug-resistant strains is of medical concern. Resistance to antifungal azole compounds is often due to an increase in drug efflux or an alteration of the pathway for synthesis of ergosterol, an important plasma membrane component in fungi. However, little is known about the transcription factors that mediate drug resistance. In Saccharomyces cerevisiae, two highly related transcriptional activators, Upc2p and Ecm22p, positively regulate the expression of genes involved in ergosterol synthesis (ERG genes). ... A homologue in C. albicans of the S. cerevisiae UPC2/ECM22 genes ... named ... UPC2 /has been identified/. Deletion of this gene impaired growth under anaerobic conditions and rendered cells highly susceptible to the antifungal drugs ketoconazole and fluconazole. Conversely, overexpression of Upc2p increased resistance to ketoconazole, fluconazole, and fluphenazine. Azole-induced expression of the ERG genes was abolished in a Delta upc2 strain, while basal levels of these mRNAs remained unchanged. Importantly, the purified DNA binding domain of Upc2p bound in vitro to putative sterol response elements in the ERG2 promoter, suggesting that Upc2p increases the expression of the ERG genes by directly binding to their promoters. These results provide an important link between changes in the ergosterol biosynthetic pathway and azole resistance in this opportunistic fungal species., Ergosterol, a typical fungal sterol, induced in tobacco (Nicotiana tabacum L. cv. Xanthi) suspension cells the synthesis of reactive oxygen species and alkalization of the external medium that are dependent on the mobilization of calcium from internal stores. ... Specific inhibitors /were used/ to elucidate the signal pathway triggered by ergosterol compared with cryptogein, a proteinaceous elicitor of Phytophthora cryptogea. Herbimycin A and genistein, inhibitors of tyrosine protein kinases, had no effect on the oxidative burst and pH changes induced by both elicitors. Similarly, H-89, an inhibitor of protein kinase A, had no effect on the induction of these defense reactions. However, the response to both elicitors was completely blocked by NPC-15437, a specific inhibitor of animal protein kinase C (PKC). The responses induced by cryptogein but not those induced by ergosterol were inhibited by U73122 and neomycin, inhibitors of phospholipase C (PLC). On the other hand, the activity of phospholipase A2 (PLA2) measured using a fluorogenic substrate was stimulated by ergosterol and not by cholesterol and cryptogein. A specific inhibitor of PLA2, arachidonic acid trifluoromethyl ketone (AACOCF3), inhibited the pathway stimulated by ergosterol but not that induced by cryptogein. These results suggest that the cryptogein-induced signal pathway leading to the oxidative burst and DeltapH changes includes PLC and PKC, whereas this response induced by ergosterol includes PLA2 and PKC., For more Mechanism of Action (Complete) data for ERGOSTEROL (7 total), please visit the HSDB record page.
Record name ERGOSTEROL
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Impurities

The best crystalline form contains 1 1/2 molecules of water ...
Record name ERGOSTEROL
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Product Name

Ergosterol

Color/Form

Small hydrated plates from alcohol, in hydrated needles from ether. The best crystalized form contains 1 1/2 mol H2O, Platelets from water, alcohol; needles from ethyl ether, Colorless crystals

CAS RN

57-87-4
Record name Ergosterol
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Record name ERGOSTEROL
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Melting Point

170 °C, MP: 168 °C. Complete removal from water is almost impossible and results in an amorphous mass, melting range 166-183 °C. ... Precipitated by digitonin. Affected by light and air, turns yellow. Oxygen forms peroxides and hydrogen may form polyhydro compounds.
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Record name Ergosterol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120,000
Citations
T Jordá, S Puig - Genes, 2020 - mdpi.com
… crosstalk between mitochondria and ergosterol biosynthesis [4]. Thus, ergosterol abundance is critical for yeast stress adaptation. For example, increased ergosterol levels have been …
Number of citations: 213 www.mdpi.com
S Dupont, G Lemetais, T Ferreira, P Cayot, P Gervais… - …, 2012 - academic.oup.com
… in the different steps of the ergosterol biosynthetic pathway (EBP) on … Thus, ergosterol, through its protective role against … response to the enduring question “why ergosterol in fungi?”. …
Number of citations: 243 academic.oup.com
WR Nes, BC Sekula, WD Nes, JH Adler - Journal of Biological Chemistry, 1978 - Elsevier
… will not satisfactorily replace ergosterol. The yeast system … , between cholesterol and ergosterol is multifaceted involving … choosing yeast was that the structure of its sterol (ergosterol) …
Number of citations: 214 www.sciencedirect.com
MO Gessner - Methods to study litter decomposition: a practical guide, 2020 - Springer
… of ergosterol as a biomarker largely restricted to fungi has been the most popular. This chapter describes a procedure to quantify ergosterol in … and quantification of ergosterol by high-…
Number of citations: 293 link.springer.com
Z Hu, B He, L Ma, Y Sun, Y Niu, B Zeng - Indian journal of microbiology, 2017 - Springer
… (farnesyl-PP) and ergosterol biosynthesis. The regulation of ergosterol content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation …
Number of citations: 122 link.springer.com
G Djajakirana, RG Joergensen, B Meyer - Biology and fertility of soils, 1996 - Springer
… The ergosterol content ranged from 0.75 to 12.94 μg g -1 soil. The geometric mean ergosterol … The ergosterol was significantly correlated with biomass C in the entire group of soils, but …
Number of citations: 380 link.springer.com
AL Pasanen, K Yli-Pietilä, P Pasanen… - Applied and …, 1999 - Am Soc Microbiol
… the ergosterol content for microbial cultures of six filamentous fungi, three yeast species, and one actinomycete and the ergosterol … In conclusion, the ergosterol concentration could be a …
Number of citations: 252 journals.asm.org
JF Liu, JJ Xia, KL Nie, F Wang, L Deng - World Journal of Microbiology …, 2019 - Springer
… Research interest on bioproduction of ergosterol has been re-aroused by the finding … the ergosterol pathway and ergosterol derivatives exhibit other bioactivities. Although the ergosterol …
Number of citations: 67 link.springer.com
MO Gessner, E Chauvet - Applied and environmental microbiology, 1993 - Am Soc Microbiol
… Stationaryphase mycelium had ergosterol contents 10 to 12% lower or higher than … effect on ergosterol concentrations in two species tested. To convert ergosterol contents determined …
Number of citations: 532 journals.asm.org
HJ Montgomery, CM Monreal, JC Young… - Soil Biology and …, 2000 - Elsevier
… more soil ergosterol than a classical refluxing saponification method. Soil ergosterol was … Ergosterol and biomass content were determined in mycelia harvested during the stationary …
Number of citations: 275 www.sciencedirect.com

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